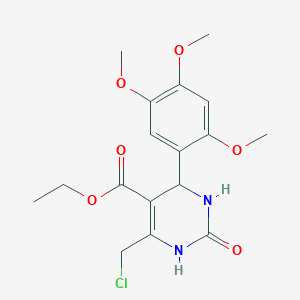

Ethyl 6-(chloromethyl)-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-(chloromethyl)-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H21ClN2O6 and its molecular weight is 384.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 6-(chloromethyl)-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by relevant data tables and case studies.

The molecular formula for this compound is C17H21ClN2O6, with a molecular weight of 384.81 g/mol. The structure features a tetrahydropyrimidine ring and multiple methoxy groups that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H21ClN2O6 |

| Molecular Weight | 384.81 g/mol |

| Compound ID | BB10-1157 |

| SMILES | CCOC(C1C(c2cc(c(cc2OC)OC)OC)NC(NC=1C[Cl])=O)=O |

Synthesis

The synthesis of this compound typically involves cycloaddition reactions and the use of various reagents to facilitate the formation of the tetrahydropyrimidine core. Specific methodologies have been documented in recent literature focusing on similar compounds within the pyrimidine class .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- HT-29 Colon Cancer Cells : The compound exhibited significant cytotoxicity with an IC50 value of approximately 9 nM , indicating potent activity against this cancer cell line .

- MCF-7 Breast Cancer Cells : Similar efficacy was observed with an IC50 of 17 nM , demonstrating its potential as a therapeutic agent in breast cancer treatment .

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells. Studies suggest that the presence of the chloromethyl group enhances the reactivity of the molecule with cellular targets involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

In addition to anticancer properties, derivatives of tetrahydropyrimidines have shown promising antimicrobial activity. For example:

- Antitubercular Activity : Related compounds have demonstrated MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis, indicating strong antibacterial properties .

Case Studies

- Case Study on Anticancer Effects : A study conducted on various tetrahydropyrimidine derivatives revealed that modifications at specific positions significantly influenced their anticancer activity. The introduction of methoxy groups was found to enhance cytotoxic effects against multiple cancer cell lines .

- Antimicrobial Screening : Another investigation into structurally similar compounds found that certain derivatives exhibited effective inhibition against Gram-positive bacteria and fungi, suggesting potential applications in treating infections .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 6-(chloromethyl)-2-oxo-4-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Neurological Disorders : The compound has been investigated for its potential in treating neurological disorders by enhancing drug efficacy through targeted delivery mechanisms.

- Cardiovascular Diseases : Research indicates that derivatives of this compound may exhibit properties beneficial in managing cardiovascular conditions by modulating relevant biochemical pathways.

Agricultural Chemistry

In the field of agricultural chemistry, this compound is utilized for:

- Pesticide Development : Its structural characteristics allow for the formulation of effective pesticides that improve crop yield while reducing environmental impact.

- Herbicide Formulation : The compound's efficacy in inhibiting specific plant growth pathways makes it a candidate for developing selective herbicides.

Biochemical Research

The compound plays a crucial role in biochemical research:

- Enzyme Inhibition Studies : this compound has been employed to study enzyme inhibition mechanisms. Its derivatives have shown promising results in inhibiting enzymes linked to metabolic disorders.

| Enzyme | IC50 Value (µM) |

|---|---|

| Alpha-amylase | 6.539 - 11.27 |

| Lipase | Variable |

Material Science

In material science applications:

- Novel Material Development : Research is exploring the use of this compound in synthesizing materials with enhanced thermal stability and mechanical strength. These materials could be beneficial in various industrial applications where durability is critical.

Case Studies and Research Findings

Several studies have highlighted the diverse applications and biological activities of this compound:

-

Synthesis and Evaluation :

- A study synthesized various tetrahydropyrimidine derivatives and evaluated their antioxidant and anti-diabetic properties using in vitro assays. Results indicated that halogen substitutions enhanced both antioxidant activity and enzyme inhibition.

-

Cytotoxicity Assessment :

- Research on cytotoxic effects against cancer cell lines revealed significant activity. Compounds with halogen substitutions exhibited enhanced cytotoxicity due to their electronic properties affecting cell interaction.

-

Mechanistic Insights :

- Investigations into the mechanisms of action suggested that these compounds might induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of signaling pathways.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound’s reactivity arises from three key structural elements:

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl group undergoes substitution reactions with various nucleophiles:

-

Ammonia/Amines : Forms primary or secondary amines, enabling linkage to bioactive moieties .

-

Thiols : Produces thioether derivatives, useful in drug conjugation .

-

Hydroxide : Generates a hydroxymethyl intermediate, which can further dehydrate or oxidize .

Example : Reaction with sodium methoxide yields a methoxymethyl derivative, altering solubility and hydrogen-bonding capacity .

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis under basic (NaOH/EtOH) or acidic (H₂SO₄/H₂O) conditions to form the corresponding carboxylic acid. Kinetic studies indicate pseudo-first-order behavior in alkaline media, with a half-life of ~45 minutes at 70°C .

Applications :

-

Acid derivatives serve as intermediates for amide coupling.

-

Transesterification with methanol produces methyl esters for crystallography studies .

Ring-Based Reactivity

The dihydropyrimidine ring exhibits unique behavior:

-

Intramolecular hydrogen bonding between N–H and carbonyl oxygen stabilizes the flattened envelope conformation, reducing ring strain and modulating reactivity .

-

Condensation reactions at the 2-oxo position form Schiff bases with primary amines, confirmed by IR spectral shifts (C=O → C=N) .

Structural Influences on Reactivity

Crystallographic data (e.g., CCDC 1413431) reveal critical structural insights:

-

Dihedral angle : The benzene and pyrimidine rings are nearly perpendicular (88.09°), limiting π-π stacking but favoring steric interactions in substitution reactions .

-

Methoxy group orientations : The 2,4,5-trimethoxyphenyl group’s coplanarity with the benzene ring enhances electronic effects on substitution patterns .

Stability and Degradation

Propiedades

IUPAC Name |

ethyl 6-(chloromethyl)-2-oxo-4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O6/c1-5-26-16(21)14-10(8-18)19-17(22)20-15(14)9-6-12(24-3)13(25-4)7-11(9)23-2/h6-7,15H,5,8H2,1-4H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNVYUPRQYXYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2OC)OC)OC)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.